1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

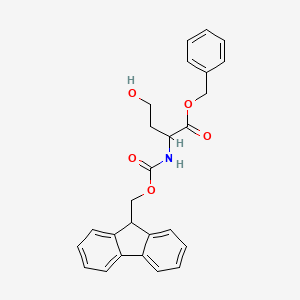

1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンは、複雑なリン脂質分子です。それは、第1位にペンタデカンオイル基、第2位に9Z-オクタデセノイル基、そして第3位にホスホエタノールアミン基がエステル化されたグリセロール骨格から構成されています。この化合物は、グリセロホスホエタノールアミンのメンバーであり、生物学的膜の重要な構成要素であり、さまざまな細胞プロセスにおいて重要な役割を果たしています。

準備方法

合成ルートと反応条件

1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンの合成は、一般的にグリセロールをそれぞれの脂肪酸でエステル化することによって行われます。このプロセスは、以下の手順で要約できます。

エステル化: グリセロールは、硫酸またはp-トルエンスルホン酸などの触媒の存在下で、ペンタデカン酸と9Z-オクタデセノイル酸でエステル化されます。

リン酸化: 得られたジアシルグリセロールは、リン酸またはリン酸オキシクロリドなどのリン酸化剤を使用してリン酸化されます。

アミノ化: 最後に、リン酸化された生成物はエタノールアミンと反応させて、1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンを得ます。

工業生産方法

この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルクエステル化: 大量のグリセロールと脂肪酸が、工業用反応器でエステル化されます。

連続リン酸化: ジアシルグリセロールは、フローリアクターで連続的にリン酸化されます。

自動化されたアミノ化: 最終的なアミノ化工程は、製品の一貫性と純度を確保するために自動化されています。

化学反応の分析

反応の種類

1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンは、以下を含むさまざまな化学反応を起こします。

酸化: 9Z-オクタデセノイル基の二重結合は、酸化されてエポキシドまたはジオールを形成する可能性があります。

還元: この化合物は、還元されて飽和誘導体になる可能性があります。

置換: ホスホエタノールアミン基は、他のアミンまたはアルコールとの置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは四酸化オスミウムなどの試薬は、穏やかな条件下で使用されるのが一般的です。

還元: 触媒としてパラジウム炭素(Pd / C)を用いた水素化が典型的な方法です。

置換: 置換反応は、しばしば水酸化ナトリウムなどの塩基の存在下で、アミンまたはアルコールなどの求核試薬を含みます。

主な製品

酸化: エポキシド、ジオール、およびその他の酸化誘導体。

還元: 飽和リン脂質。

置換: さまざまな置換されたホスホエタノールアミン。

科学研究への応用

1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンは、科学研究において数多くの応用があります。

化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されています。

生物学: 膜の構造と機能において役割を果たし、細胞シグナル伝達と膜ダイナミクスの研究に使用されています。

医学: 薬物送達システムの可能性と、特定の疾患のバイオマーカーとしての可能性が調査されています。

産業: リポソームやその他の脂質ベースの送達システムの製剤に使用されています。

科学的研究の応用

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and membrane dynamics.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

作用機序

1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンの作用機序は、生物学的膜への組み込みを含みます。それは他の脂質やタンパク質と相互作用し、膜の流動性と透過性に影響を与えます。この化合物は、ホスホリパーゼなどの酵素の基質として機能することで、シグナル伝達経路にも参加することができます。これらの酵素は、生物活性のある脂質メディエーターを生成します。

類似の化合物との比較

類似の化合物

- 1-[(9Z)-オクタデセノイル]-2-テトラデカンオイル-sn-グリセロ-3-ホスホコリン

- 1-ヘキサデカンオイル-2-(9Z,12Z-オクタデカジエノイル)-sn-グリセロ-3-ホスホ-(1'-sn-グリセロール)

- 1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-3-9Z-ノナデセノイル-sn-グリセロール

独自性

1-ペンタデカンオイル-2-(9Z-オクタデセノイル)-グリセロ-3-ホスホエタノールアミンは、その特定の脂肪酸組成とホスホエタノールアミン基の存在により、ユニークです。この組み合わせは、独特の生体物理学的特性を与え、膜ダイナミクスや脂質-タンパク質相互作用の研究に特に役立ちます。

類似化合物との比較

Similar Compounds

- 1-[(9Z)-octadecenoyl]-2-tetradecanoyl-sn-glycero-3-phosphocholine

- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)

- 1-pentadecanoyl-2-(9Z-octadecenoyl)-3-9Z-nonadecenoyl-sn-glycerol

Uniqueness

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and the presence of the phosphoethanolamine group. This combination imparts distinct biophysical properties, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.

特性

分子式 |

C38H74NO8P |

|---|---|

分子量 |

704.0 g/mol |

IUPAC名 |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1 |

InChIキー |

ADCNXGARWPJRBV-UVCQAILXSA-N |

異性体SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)